In Silico Physicochemical Differentiation: Lipophilicity Advantage Over Saturated Diprobutine
The calculated LogP of N-methyl-4-propylhept-1-en-4-amine is 3.51 , compared to an estimated LogP of approximately 3.9–4.2 for the fully saturated diprobutine (C₁₀H₂₃N) based on its larger hydrocarbon character . The lower LogP of the allyl derivative arises from the sp²-hybridized carbon atoms, which introduce polarity relative to the all-sp³ carbon skeleton of diprobutine. This difference of ~0.4–0.7 LogP units translates to a measurable shift in predicted membrane partitioning and may influence blood-brain barrier permeability.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.51 |
| Comparator Or Baseline | Diprobutine (CAS 61822-36-4); estimated LogP ~3.9–4.2 |
| Quantified Difference | ΔLogP ≈ -0.4 to -0.7 (less lipophilic) |
| Conditions | In silico prediction (ALogP method) |
Why This Matters
A lower LogP can reduce non-specific protein binding and phospholipidosis risk compared to more lipophilic saturated amine analogs, relevant for both in vitro assay development and in vivo study design.
